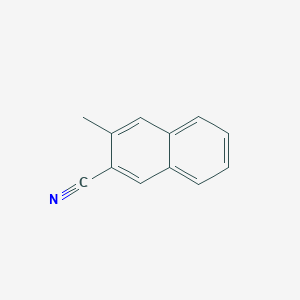

3-Methylnaphthalene-2-carbonitrile

Übersicht

Beschreibung

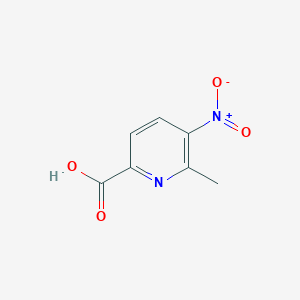

3-Methylnaphthalene-2-carbonitrile (3-MNC) is an organic compound belonging to the class of nitriles. It is a colorless, volatile liquid with a pungent odor and is used in a variety of applications in the scientific and industrial fields. 3-MNC is an important chemical intermediate that can be used in the production of dyes, pharmaceuticals, and other organic compounds. It is also used as a catalyst in the polymerization of vinyl monomers and as a solvent in the production of perfumes and fragrances.

Wissenschaftliche Forschungsanwendungen

Synthesis of Derivatives

3-Methylnaphthalene-2-carbonitrile and its derivatives find applications in the synthesis of complex organic compounds. A method for preparing 1-aminonaphthalene-2-carbonitrile derivatives has been developed, which involves treating 2-(1-arylethenyl)benzonitriles with 2-lithioacetonitrile to obtain these derivatives in good yields (Kobayashi et al., 2008).

Photophysical and Solvatochromic Studies

The compound has been used in studies to understand photophysical and solvatochromic properties. For instance, derivatives like 2-((5-methoxynaphthalen-1-yl)methyl)-3-methyl-5-sec-amino-[1,1′-biphenyl]-4-carbonitrile were synthesized and their fluorescence emission and absorption in various solvents were studied (Patil et al., 2021).

Catalytic Oxidation

This compound derivatives are used in catalytic oxidation processes. For instance, chromium(VI) oxide catalyzes the oxidation of naphthalenes to quinones with periodic acid, showcasing the potential of these compounds in chemical synthesis (Yamazaki, 2001).

Characterization of Intermediates

The compound also aids in the characterization of chemical intermediates. An example is the investigation of intermediates formed in the [3+2]-photocycloaddition of 1,4-dicyano-6-methylnaphthalene with styrene, helping to understand complex chemical reactions (Shiratori et al., 2012).

Catalytic Performance in Oxidation Reactions

Its derivatives have been explored for their catalytic performance, particularly in the selective oxidation of 2-methylnaphthalene to 2-methylnaphthoquinone. This research provides insights into the development of efficient catalysts for important chemical transformations (Zang et al., 2020).

Methylation Studies

The compound is involved in methylation studies, such as the shape-selective methylation of 2-methylnaphthalene with methanol over certain zeolite catalysts. These studies contribute to the understanding of selective chemical syntheses (Zhao et al., 2008).

Crystallography

Crystallographic studies of derivatives like 8-halonaphthalene-1-carbonitriles and naphthalene-1,8-dicarbonitrile provide valuable information on the structural aspects of these compounds, which is crucial for the development of new materials and drugs (Noland et al., 2011).

Antifungal Activity

Some derivatives have been evaluated for their antifungal activity, highlighting the potential of this compound derivatives in the development of new antifungal agents (Wilamowski et al., 2001).

Environmental Remediation

The compound is also relevant in environmental remediation, as seen in the degradation of alpha-methylnaphthalene in sediments using advanced oxidation processes (Levitt et al., 2003).

Anaerobic Degradation

Studies on the anaerobic degradation of 1-methylnaphthalene by specific bacterial species contribute to understanding the microbial breakdown of hydrocarbons in the environment (Marozava et al., 2017).

Wirkmechanismus

Target of Action

3-Methylnaphthalene-2-carbonitrile is a compound that has been used in the development of photoinitiating systems based on diaryliodonium salt (IOD) and 1-amino-4-methyl-6-styrylnaphthalene-2-carbonitrile derivatives . These systems are developed as universal IOD photosensitizers .

Mode of Action

The compound interacts with its targets to initiate both types of reactions: free-radical and cationic . This versatility in initiating both types of reactions is utilized to explore the dilution effect of non-reactive and two different reactive (cationic, free-radical) diluents .

Biochemical Pathways

It’s known that the compound plays a role in the photopolymerization process, which can react according to different mechanisms .

Result of Action

The primary result of the action of this compound is its role in the photopolymerization process, including free-radical and cationic reactions . The compound’s action contributes to the development of functional nanocomposites with two types of nanofiller: silver oxide (Ag2O) and hydroxyapatite (HA) .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s role as a photosensitizer suggests that light conditions could impact its action . Additionally, the presence of different diluents and nanofillers can also influence the compound’s action .

Eigenschaften

IUPAC Name |

3-methylnaphthalene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N/c1-9-6-10-4-2-3-5-11(10)7-12(9)8-13/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHFUPQQGIMWLFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2C=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40609733 | |

| Record name | 3-Methylnaphthalene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

174141-05-0 | |

| Record name | 3-Methylnaphthalene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B184341.png)

![[1-(Benzenesulfonyl)indol-2-yl]-phenylmethanone](/img/structure/B184348.png)

![4-({[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B184350.png)

![3-[(4-Chlorophenyl)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184352.png)

![3-Benzyl-6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184354.png)

![3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B184356.png)

![1-methyl-5H-pyrido[4,3-b]indole](/img/structure/B184361.png)